8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
8-bromo-6-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXVQIIXWPZIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
- Starting Materials: 2-Aminobenzamides substituted with halogens (e.g., bromo and fluoro groups).
- Reagents: (Boc)₂O acts as a carbonyl donor to construct the 2-position carbonyl of the quinazoline-2,4-dione.
- Catalyst: DMAP facilitates acylation and cyclization.
- Solvent: Acetonitrile (CH₃CN) provides optimal reaction medium.
- Conditions: Room temperature or microwave-assisted heating (depending on substrate substitution) for reaction times ranging from 30 minutes (microwave) to 12 hours (room temperature).
Optimization and Yields
Experimental data from model substrates demonstrate:
| Entry | Catalyst | Base | Solvent | Temp/Time | Yield (%) of Quinazoline-2,4-dione |
|---|---|---|---|---|---|
| 1 | DMAP | Et₃N | CH₂Cl₂ | RT, 12h | 33 |
| 3 | DMAP | None | CH₂Cl₂ | RT, 12h | 79 |
| 10 | DMAP | None | CH₃CN | RT, 12h | 94 |
| 13 | DMAP | None | CH₃CN | Microwave, 30 min | 92 |
Substrate Scope and Functional Group Tolerance
- Electron-donating groups (e.g., methyl, methoxy) on the benzamide ring enhance yields.
- Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) generally reduce yields but can be compensated by N-substitution with activating groups like p-methoxybenzyl (PMB).
- N-Benzyl and N-PMB substitutions facilitate cyclization at room temperature, improving yields for electron-deficient substrates.
- The method tolerates alkyl, benzyl, and aryl substituents at the 3-position of the quinazoline core, with yields ranging from moderate to excellent (53–94%).
Detailed Reaction Scheme for this compound
Though specific literature on the exact preparation of this compound is limited, the general approach can be inferred from the above methodology:
Preparation of 2-Amino-5-bromo-4-fluorobenzamide:
- Starting from appropriately substituted anilines or benzamides, introduction of bromine and fluorine at the 5- and 4-positions, respectively, is achieved via selective halogenation reactions.
One-Pot Cyclization Using (Boc)₂O and DMAP:
- The halogenated 2-aminobenzamide is treated with di-tert-butyl dicarbonate in the presence of DMAP in acetonitrile.
- Reaction proceeds via formation of a carbamate intermediate, followed by intramolecular cyclization to form the quinazoline-2,4-dione ring system bearing the 8-bromo and 6-fluoro substituents.
Purification and Characterization:
- The product is isolated by standard extraction and purification techniques such as recrystallization or chromatography.
- Characterization confirms the structure and purity.
Comparative Data Table of Key Reaction Parameters
| Parameter | Optimal Condition | Effect on Yield/Reaction |
|---|---|---|
| Catalyst | DMAP (0.1 equiv) | Essential for high yield and cyclization |
| Carbonyl Source | Di-tert-butyl dicarbonate [(Boc)₂O] | Provides 2-position carbonyl group |
| Solvent | Acetonitrile (CH₃CN) | Highest yields observed |
| Temperature | Room temperature or microwave (MW) | MW reduces reaction time significantly |
| Substrate Substitution | Electron-donating groups favorable | Electron-withdrawing groups lower yield |
| N-Substitution | N-PMB or benzyl groups enhance yield | Facilitates cyclization at room temp |
Research Findings and Advantages
- The DMAP/(Boc)₂O method is metal-free, mild, and efficient, avoiding harsh reagents like triphosgene or oxalyl chloride.
- It allows for a broad substrate scope, including halogenated derivatives like 8-bromo and 6-fluoro substituents.
- Microwave-assisted conditions enable rapid synthesis, suitable for medicinal chemistry applications.
- The protocol has been successfully applied to synthesize biologically relevant quinazoline-2,4-diones such as Zenarestat, demonstrating practical utility.
This detailed preparation method provides a robust foundation for synthesizing this compound with high efficiency and functional group tolerance, suitable for both research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline diones, while substitution could introduce various functional groups into the quinazoline ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Research:
- Mechanism of Action: Studies indicate that compounds within the quinazoline family, including 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione, exhibit significant anti-cancer properties. Preliminary research suggests that this compound may inhibit specific cancer cell lines by modulating various biological pathways .
- Inhibition Studies: Interaction studies have shown that this compound has binding affinity with enzymes involved in cancer pathways, suggesting potential efficacy in inhibiting cell proliferation in certain cancer types .
- Antiviral Activity:
Synthetic Applications
This compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions:
- Synthesis of Other Compounds: It can be used as a precursor for synthesizing more complex quinazoline derivatives that may have enhanced biological activities or novel properties .
- Reactivity Studies: The compound's reactivity can be exploited in the development of new synthetic methodologies aimed at creating diverse chemical entities .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-diones exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison:
Substituent Position and Electronic Effects
8-Bromo-6-fluoro vs. 7-Bromo-6-fluoro Isomers :
The positional isomerism between bromine (8 vs. 7) significantly alters reactivity. For example, 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS: 1374208-43-1) has a molecular weight of 259.03 g/mol , while 8-iodoquinazoline-2,4(1H,3H)-dione (CAS: 61948-86-5) has a similarity score of 0.64 compared to the target compound . Bromine at position 8 may enhance electrophilic substitution reactivity due to steric and electronic effects.6-Fluoro vs. 6-Chloro/Methoxy Derivatives :
Fluorine’s strong electron-withdrawing effect increases the compound’s acidity and polarity compared to 6-chloroquinazoline-2,4(1H,3H)-dione (CBEU) or 6-methoxyquinazoline-2,4(1H,3H)-dione (MBEU-2) . For instance, 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (CAS: 864293-45-8) has a similarity score of 0.90 to the target compound, with methoxy providing electron-donating effects .
Physicochemical Properties
*Molecular weight inferred from 7-bromo-6-fluoro analog .
Reactivity and Functionalization
- Sulfonation: 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione (CAS: Not provided) undergoes nucleophilic substitution with amines or alcohols to yield sulfonamide or sulfonate derivatives, demonstrating the reactivity of the 8-position .
- Bromination :
Bromination of 6-methyl isatoic anhydride produces 8-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione , highlighting the accessibility of bromine at position 8 in related scaffolds .
Biological Activity
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, a class of heterocyclic compounds recognized for their diverse biological activities. This compound possesses a unique structure characterized by a bromine atom at the 8-position and a fluorine atom at the 6-position of the quinazoline ring, which may enhance its pharmacological properties. The molecular formula is C8H4BrFN2O2, and it is notable for its potential applications in medicinal chemistry, particularly in targeting various biological pathways.
The biological activity of this compound can be attributed to its interactions with specific biological targets such as enzymes and receptors. The presence of halogen substituents enhances the compound's lipophilicity and may improve its binding affinity to biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in disease processes.
- Receptor Modulation : It shows promise as an antagonist for adenosine receptors, which play significant roles in inflammation and cancer progression.
Biological Activity Data
Research indicates that quinazoline derivatives exhibit significant biological activity. Below are some notable findings regarding the biological activity of this compound:
Case Studies
Recent research has highlighted the efficacy of quinazoline derivatives in various therapeutic contexts. For example:
- Adenosine A2A Receptor Study : A study focused on developing new A2A receptor antagonists reported that certain derivatives had enhanced solubility and binding affinity compared to traditional compounds. The introduction of bulky substituents improved antagonist activity significantly .
- Cancer Cell Line Testing : In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives and urea. The general synthetic pathway includes:
- Halogenation : Introduction of bromine and fluorine substituents.
- Formation of Carbonyl Groups : Through condensation reactions that yield the final quinazoline structure.
Structural Features
The unique combination of bromine and fluorine atoms significantly influences both the chemical reactivity and biological activity compared to other quinazoline derivatives.
Comparison with Similar Compounds
The following table summarizes the structural differences and potential implications for biological activity among related compounds:
| Compound Name | Key Features | Potential Biological Activity |
|---|---|---|
| This compound | Bromine at position 8; fluorine at position 6 | High affinity for A2A receptors; anticancer properties |
| 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | Bromine at position 7; fluorine at position 6 | Different receptor binding profile; lower potency |
| 6-Fluoroquinazoline-2,4(1H,3H)-dione | Lacks bromine; only contains fluorine | Reduced lipophilicity; different pharmacological effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a brominated and fluorinated precursor (e.g., 6-fluoroanthranilic acid derivatives) with urea or thiourea in glacial acetic acid for 3–4 hours. Post-reaction, the product is cooled, recrystallized using ethanol, and purified via column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by TLC (cyclohexane:ethyl acetate, 2:1) and spectroscopic techniques (FT-IR, H NMR) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity is assessed using TLC and HPLC (C18 column, methanol:water mobile phase). Structural confirmation relies on FT-IR (C=O stretch at ~1705 cm, C-Br at ~528 cm), H NMR (aromatic proton splitting patterns), and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve ambiguities in stereochemistry or supramolecular interactions .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Work in a fume hood, and store the compound in a dry, ventilated area. Waste must be segregated and disposed via certified biohazard services. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion/inhalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst (e.g., p-toluenesulfonic acid). Monitor reaction progress via in-situ FT-IR or LC-MS. Higher yields (>70%) are achieved by slow addition of brominating agents (e.g., NBS) and controlled pH (4–6) to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anthelmintic efficacy can arise from assay variability (e.g., bacterial strain differences). Validate results using standardized protocols (CLSI guidelines) and cross-check with in silico docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., DNA gyrase). Dose-response curves (IC/MIC) and cytotoxicity assays (MTT on HEK293 cells) further clarify selectivity .
Q. How do substituents at the quinazoline core influence physicochemical properties?
- Methodological Answer : Perform comparative studies with analogs (e.g., 6-fluoro vs. 6-chloro). LogP values are determined via shake-flask method, solubility via HPLC, and thermal stability via DSC/TGA. Bromine’s electronegativity increases lipophilicity (LogP ~2.5), while fluorine enhances metabolic stability. QSAR models (MOE software) correlate substituent effects with bioactivity .
Q. What advanced techniques characterize supramolecular interactions in crystalline forms?
- Methodological Answer : Single-crystal XRD reveals C–H⋯O hydrogen bonds and π-π stacking (centroid distances ~3.7 Å). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. DFT calculations (Gaussian 09) model electronic effects of bromine/fluorine on lattice energy .
Q. How can environmental impacts of this compound be assessed during disposal?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
